molecular formula C27H43NaO5S B12429334 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium)

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium)

Cat. No.: B12429334
M. Wt: 508.7 g/mol
InChI Key: NSTQVBCOJGLQHI-UQNRKMJUSA-M
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Description

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) is a deuterium-labeled stable isotope of 25-hydroxyvitamin D3 sulfate (25-OHD3-S), a major conjugated metabolite of vitamin D3. This compound serves as an internal standard for mass spectrometry-based quantification of 25-OHD3-S in biological matrices, enabling precise correction for matrix effects and ionization variability . Structurally, it features a sulfate group at the C-25 position and six deuterium atoms replacing hydrogens at the 26,26,26,27,27,27 positions, enhancing its utility in distinguishing it from endogenous 25-OHD3-S during analysis . Its sodium salt form ensures solubility in aqueous and organic solvents, critical for sample preparation workflows .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43NaO5S

Molecular Weight

508.7 g/mol

IUPAC Name

sodium;[(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-yl] sulfate

InChI

InChI=1S/C27H44O5S.Na/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)32-33(29,30)31;/h11-12,20,23-25,28H,1,6-10,13-18H2,2-5H3,(H,29,30,31);/q;+1/p-1/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3;

InChI Key

NSTQVBCOJGLQHI-UQNRKMJUSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(CCCC(C)(C)OS(=O)(=O)[O-])C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis and Deuterium Incorporation

The synthesis of 25-hydroxyvitamin D3 25-sulfate-d6 (sodium) begins with the preparation of the deuterated precursor, 25-hydroxyvitamin D3-d6. Deuterium incorporation is typically achieved via hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis of the parent compound. For example, isotopic labeling at six positions (denoted as -d6) ensures minimal interference from endogenous vitamin D metabolites in analytical assays. Studies on analogous deuterated vitamin D metabolites, such as ²H6-25-hydroxyvitamin D3, highlight the use of deuterated cholesterol precursors or microbial biocatalysis to introduce stable isotopes.

A critical step involves the sulfation of the 25-hydroxy group. Chemical sulfation employs reagents like sulfur trioxide-pyridine complexes in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). This reaction selectively targets the hydroxyl group at position 25, forming the sulfate ester. Enzymatic sulfation using sulfotransferases has also been explored for biologically relevant metabolites, though chemical methods remain predominant for scalability.

Optimization of Sulfation Reaction Conditions

The sulfation efficiency depends on reaction temperature, solvent polarity, and stoichiometry. Data from synthetic studies on 25-hydroxyvitamin D3 3-sulfate (Table 1) demonstrate that higher sulfation yields (≥90%) are achieved at 0–4°C using a 2:1 molar ratio of sulfur trioxide-pyridine to the hydroxyl substrate. Prolonged reaction times (>6 hours) risk over-sulfation or degradation, necessitating precise control.

Table 1: Sulfation Efficiency of 25-Hydroxyvitamin D3 Derivatives

Parameter 3-Sulfate 25-Sulfate (Inferred)
Reaction Temperature 0–4°C 0–4°C
Molar Ratio (SO3:Substrate) 2:1 2:1
Yield 92% ~85–90%*
Purity Post-Purification >95% >95%*

*Inferred from analogous methods.

Purification and Characterization

Post-sulfation, the crude product is purified via reversed-phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). For instance, SFC-MS/MS methods achieve baseline separation of sulfated vitamin D metabolites using a gradient of methanol-water-ammonium formate in carbon dioxide. The sodium salt form is obtained through ion-exchange chromatography, replacing the sulfate counterion with sodium.

Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Deuterium incorporation is confirmed by mass shifts in HRMS spectra, while sulfation is verified via characteristic sulfur-oxygen stretching vibrations in infrared spectroscopy.

Challenges in Large-Scale Synthesis

Scalability remains a hurdle due to the hydrophobicity of vitamin D metabolites and the cost of deuterated precursors. Cyclodextrins are often used to solubilize vitamin D intermediates, but recycling these agents is essential for cost-effective production. Recent advances in whole-cell biocatalysis, such as using Thauera aromatica with molybdenum-dependent steroid C25 dehydrogenase, offer sustainable alternatives for hydroxylation steps, though sulfation still relies on chemical methods.

Chemical Reactions Analysis

Types of Reactions

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) involves its conversion to the active form, 1,25-dihydroxyvitamin D3, in the kidneys. This active form binds to vitamin D receptors (VDR) in various tissues, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption of calcium and phosphate in the intestines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 25-Hydroxyvitamin D3 Sulfate (25-OHD3-S) and 25-Hydroxyvitamin D3 Glucuronide (25-OHD3-G)

  • 25-OHD3-S vs. 25-OHD3-G: Functional Group: 25-OHD3-S has a sulfate group, while 25-OHD3-G is conjugated with glucuronide. Sulfation occurs via sulfotransferases, whereas glucuronidation is mediated by UDP-glucuronosyltransferases . Stability: Sulfated metabolites are more resistant to enzymatic hydrolysis than glucuronidated forms, making 25-OHD3-S a stable reservoir for systemic 25-hydroxyvitamin D3 . Quantitative Detection: Both require derivatization (e.g., DAPTAD) for optimal ionization in LC-MS/MS, but 25-OHD3-S exhibits higher signal intensity due to sulfate’s electronegativity .

Deuterated Variants: d3 vs. d6 Isotopologs

  • d3-25-OHD3-S (25-Hydroxyvitamin D3-25-sulfate-d3): Contains three deuterium atoms (positions unspecified), offering partial isotopic distinction.
  • d6-25-OHD3-S :
    • Six deuterium atoms at positions 26 and 27 ensure minimal interference from unlabeled 25-OHD3-S, achieving baseline separation in chromatograms .
    • Preferred for high-sensitivity assays (e.g., quantifying trace levels in neonatal plasma) .

Parent Compounds: Vitamin D2 vs. D3 Metabolites

  • 25-Hydroxyvitamin D2 (25-OHD2) :
    • Derived from vitamin D2 (ergocalciferol), which is less potent than vitamin D3 in raising serum 25-hydroxyvitamin D levels .
    • Sulfated forms of 25-OHD2 are less studied but expected to exhibit lower bioavailability due to D2’s shorter half-life .
  • 25-Hydroxyvitamin D3 (25-OHD3): The non-conjugated precursor to 25-OHD3-S, with 5× higher potency in elevating circulating 25-hydroxyvitamin D compared to D3 itself .

Analytical Performance and Methodological Comparisons

Table 1: LC-MS/MS Parameters for Vitamin D Metabolites

Compound Mass Transition (Quantifier, m/z) LoQ (nM) Internal Standard Reference
25-OHD3-S 401.34 > 383.3314 2.1 d6-25-OHD3-S
25-OHD3-G 413.34 > 395.3314 7.0 d6-25-OHD3-G
25-OHD3 401.34 > 365.3208 5.6 d6-25-OHD3
d6-25-OHD3-S 407.38 > 389.3691 N/A N/A

Key Findings:

  • Sensitivity : 25-OHD3-S requires lower limits of quantification (LoQ = 2.1 nM) compared to 25-OHD3-G (LoQ = 7.0 nM), attributed to sulfate’s ionization efficiency .
  • Recovery : SPE-based extraction using Oasis WAX columns achieves >85% recovery for 25-OHD3-S, outperforming glucuronidated analogs due to stronger anion-exchange binding .

Contradictions and Limitations

  • Vitamin D2 vs. D3 Efficacy :
    • While some meta-analyses suggest vitamin D2 and D3 are equipotent in maintaining 25-OHD levels , others report D3’s superiority in sustained elevation of total 25-OHD . This discrepancy may reflect differences in dosing regimens (daily vs. bolus) or population-specific factors (e.g., BMI) .
  • Sulfated Metabolite Research Gaps: Limited data exist on the pharmacokinetics of deuterated sulfates in vivo, necessitating further studies on tissue-specific desulfation rates .

Biological Activity

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium), a sulfate derivative of 25-hydroxyvitamin D3, has garnered attention due to its potential biological activities, particularly in the context of vitamin D metabolism and its physiological effects. This article explores the biological activity of this compound, detailing its metabolic pathways, immunomodulatory effects, and implications in health.

Metabolic Pathways

The metabolism of 25-hydroxyvitamin D3 (25(OH)D3) involves several enzymatic conversions. The primary enzymes responsible for its metabolism include:

  • CYP2R1 : Converts vitamin D3 to 25(OH)D3 in the liver.
  • CYP27B1 : Converts 25(OH)D3 to the active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), in the kidneys.
  • CYP24A1 : Responsible for the catabolism of both 25(OH)D3 and 1,25(OH)2D3 into various metabolites, including 24,25(OH)2D3 and 1,24(OH)2D3.

Recent studies indicate that CYP24A1 plays a crucial role in the conversion of 25(OH)D3 to less active forms, which can affect calcium homeostasis and bone health .

Table 1: Key Enzymes in Vitamin D Metabolism

EnzymeFunction
CYP2R1Converts vitamin D3 to 25(OH)D3
CYP27B1Converts 25(OH)D3 to 1α,25(OH)2D3
CYP24A1Catabolizes both 25(OH)D3 and 1,25(OH)2D3

Immunomodulatory Effects

25-Hydroxyvitamin D3 and its analogs have been shown to modulate immune responses. The active form, 1α,25(OH)2D3, binds to vitamin D receptors (VDRs), which are present in various immune cells. This binding triggers a cascade of events that enhance innate and adaptive immunity.

Research indicates that vitamin D supplementation can reduce inflammatory markers and improve immune function. For instance, clinical trials have demonstrated that vitamin D analogs can mitigate oxidative stress and inflammatory signaling pathways .

Case Study: Vitamin D and Chronic Kidney Disease

In a study involving rats with chronic kidney disease (CKD), supplementation with vitamin D normalized serum calcitriol levels while reducing markers of renal injury such as serum creatinine and proteinuria. Additionally, vitamin D treatment inhibited pro-inflammatory pathways associated with fibrosis .

Biological Activity in Health Contexts

The biological activity of 25-hydroxyvitamin D3 sulfate derivatives extends beyond bone health. It plays roles in:

  • Calcium Absorption : Enhances intestinal absorption of calcium and phosphorus.
  • Bone Health : Essential for maintaining bone density and preventing osteoporosis.
  • Chronic Disease Prevention : Linked to lower risks of autoimmune diseases, cardiovascular diseases, and certain cancers.

Table 2: Biological Activities of Vitamin D Compounds

ActivityMechanism
Calcium AbsorptionIncreases intestinal absorption
Bone HealthRegulates osteoblast and osteoclast activity
Immune ModulationAlters cytokine production
Anti-inflammatory EffectsReduces oxidative stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.